Product packaging for Isoindoline-5-sulfonamide(Cat. No.:CAS No. 1306603-24-6)

Isoindoline-5-sulfonamide

Cat. No.: B1443041
CAS No.: 1306603-24-6
M. Wt: 198.24 g/mol
InChI Key: YHTYHTVTDQHXMQ-UHFFFAOYSA-N
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Description

Isoindoline-5-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research has identified this core structure in compounds designed as potent inhibitors of cancer-related carbonic anhydrase (CA) isoforms IX and XII . The overexpression of these enzymes promotes tumor acidosis and is associated with poor prognosis, making them attractive therapeutic targets . Compounds based on the indoline-5-sulfonamide scaffold, which is closely related to this compound, have demonstrated promising biological activity. These activities include selective inhibitory activity against the tumor-associated CA IX and XII isoforms, with one study reporting K I values in the nanomolar range (e.g., 41.3 nM for CA XII) . Furthermore, lead compounds exhibit antiproliferative effects against cancer cell lines such as MCF7 (with IC 50 values as low as 12.9 µM) and possess the crucial ability to circumvent multidrug resistance by reversing chemoresistance to drugs like doxorubicin in P-glycoprotein-overexpressing cells . This makes this compound a valuable building block for researchers investigating new strategies to combat hypoxic tumors and overcome treatment-resistant cancers. The compound is readily available for scientific investigation. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2S B1443041 Isoindoline-5-sulfonamide CAS No. 1306603-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTYHTVTDQHXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isoindoline 5 Sulfonamide and Its Derivatives

Established Synthetic Routes to the Isoindoline-5-sulfonamide Core

The construction of the this compound scaffold has traditionally relied on multi-step organic synthesis and regioselective functionalization strategies. These methods provide a fundamental framework for accessing this important chemical entity.

Multi-step Organic Synthesis Techniques

Multi-step synthesis is a cornerstone for creating complex molecules like this compound from simpler, commercially available starting materials. A common strategy involves the initial synthesis of the isoindoline (B1297411) core, followed by the introduction of the sulfonamide group.

One established route to a related core, indoline-5-sulfonamide (B1311495), begins with the protection of indoline (B122111) via acetylation. The resulting 1-acetylindoline (B31821) is then subjected to chlorosulfonation using chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride. This intermediate is subsequently reacted with ammonia (B1221849) to form 1-acetylindoline-5-sulfonamide. The final step involves the acidic hydrolysis of the acetyl group to afford the desired indoline-5-sulfonamide. nih.gov This sequence highlights a typical multi-step approach involving protection, functionalization, and deprotection steps. A similar logic can be applied to the synthesis of the isoindoline isomer, often starting from precursors like phthalimide (B116566) derivatives. mdpi.commdpi.com

Another general approach involves a sequence of reactions such as nitration, reduction of the nitro group to an amine, and subsequent functionalization. libretexts.org For instance, a suitable aromatic precursor could be nitrated, followed by reduction to an aniline (B41778) derivative. This amine can then be converted to the corresponding sulfonamide. The isoindoline ring system can be constructed at various stages of this process, for example, through the cyclization of appropriate precursors. nih.gov

Table 1: Example of a Multi-step Synthesis for a Related Indoline-5-sulfonamide Core
StepReactantsReagents/ConditionsProductYield (%)Reference
1IndolineAcetic anhydride1-AcetylindolineQuantitative nih.gov
21-AcetylindolineChlorosulfuric acid1-Acetylindoline-5-sulfonyl chloride81 nih.gov
31-Acetylindoline-5-sulfonyl chlorideAmmonia, THF1-Acetylindoline-5-sulfonamide89 nih.gov
41-Acetylindoline-5-sulfonamideHydrochloric acidIndoline-5-sulfonamide81 nih.gov

Regioselective Functionalization Strategies

Regioselectivity is crucial in the synthesis of specifically substituted isoindoline sulfonamides. Directing group strategies are often employed to achieve the desired substitution pattern on the aromatic ring. The sulfonamide group itself can act as a directing group in certain C-H functionalization reactions, allowing for the late-stage diversification of the molecule. acs.org

For instance, the synthesis of functionalized isoindoline derivatives can be achieved through a palladium-catalyzed cascade reaction involving ortho-C─H alkenylation followed by intramolecular aminative cyclization of benzylamines bearing a pyridine-3-sulfonamide (B1584339) directing group. researchgate.net This approach highlights how the strategic placement of a sulfonamide can facilitate the regioselective construction of the isoindoline core. researchgate.net Computational studies have revealed the importance of the pyridine-3-sulfonamide in stabilizing reaction intermediates, which in turn favors the desired C-H activation and cyclization process. researchgate.net

Furthermore, the regioselective synthesis of related heterocyclic systems often relies on the inherent reactivity of the starting materials or the use of specific catalysts that favor one constitutional isomer over others. nih.gov In the context of this compound, this could involve the selective sulfonation at the C-5 position of a pre-formed isoindoline ring, a process that is governed by the electronic and steric properties of the isoindoline system.

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. These include microwave-assisted synthesis, mechanochemistry, and novel palladium-catalyzed reactions.

Microwave-Assisted Organic Synthesis (MAOS) in Isoindoline-Sulfonamide Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of sulfonamides. researchgate.netorganic-chemistry.org This technique has been successfully applied to the derivatization of the isoindoline core.

A notable application is the microwave-assisted, continuous-flow organic synthesis (MACOS) used to create a library of isoindoline-annulated tricyclic sultams. nih.govresearchgate.net This method involves a Heck reaction performed under batch microwave heating, followed by a sequential intramolecular aza-Michael cyclization and Boc-deprotection using the MACOS system. nih.gov This efficient protocol allows for the rapid production of complex molecules starting from simple precursors. nih.gov The use of microwave irradiation significantly reduces reaction times, often from hours to minutes, and can lead to cleaner reaction profiles. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
Reaction TypeConventional HeatingMicrowave IrradiationKey Advantages of MAOSReference
Sulfonamide SynthesisLong reaction times, often lower yieldsShort reaction times (minutes), high yieldsFaster, more efficient, cleaner reactions researchgate.netorganic-chemistry.org
Heck Reaction for Isoindoline PrecursorsCan require high temperatures and long durationsRapid heating to 180°C in 5 minutesSpeed and efficiency nih.gov

Mechanochemical Synthesis Techniques for Isoindoline-Sulfonyl Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. This technique has been successfully employed for the synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives. nih.govresearchgate.netmdpi.com

In a typical mechanochemical procedure, the reactants are milled together in a ball mill, often in the presence of a small amount of a liquid additive or a solid base. acs.org For example, the sulfonylation of isoindoline with an arylsulfonyl chloride can be achieved with high conversion rates in as little as five minutes using a vibratory ball mill. mdpi.com This solvent-free or low-solvent approach minimizes waste and can lead to the formation of products with high purity, often eliminating the need for extensive chromatographic purification. nih.govacs.org The application of mechanochemistry has been shown to be suitable for multi-step syntheses, including the preparation of biologically active compounds. acs.org

Palladium-Catalyzed Reactions in Sulfonamide Synthesis

Palladium catalysis has revolutionized the formation of carbon-sulfur bonds, providing mild and efficient routes for the synthesis of aryl sulfonamides. nih.govmit.eduacs.org These methods often exhibit broad functional group tolerance and high regioselectivity. nih.govmit.edu

One such method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with a sulfur dioxide surrogate, such as phenyl chlorosulfate, to generate arylsulfonyl chlorides in situ. nih.govacs.org These intermediates can then be reacted with amines to produce the desired sulfonamides. nih.gov This approach allows for the synthesis of substitution patterns that are not easily accessible through traditional electrophilic aromatic substitution reactions. nih.gov

Another innovative one-pot procedure utilizes the palladium-catalyzed sulfination of aryl iodides with DABSO (a sulfur dioxide surrogate). The resulting aryl ammonium (B1175870) sulfinates are then treated with an amine and an oxidant to yield the final sulfonamide product. organic-chemistry.org This method is highly efficient and accommodates a wide range of functional groups. organic-chemistry.org Furthermore, a three-component palladium-catalyzed reaction using sulfuric chloride as the source of the sulfonyl group has been developed for the synthesis of diverse sulfonamides. rsc.org

Table 3: Overview of Advanced Synthetic Methods
Synthetic MethodKey FeaturesExample ApplicationReference
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, reduced reaction times, improved yields.Synthesis of an isoindoline-annulated tricyclic sultam library. nih.gov
Mechanochemical Synthesis Solvent-free or low-solvent, high efficiency, sustainable.Synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines. nih.govmdpi.com
Palladium-Catalyzed Reactions High functional group tolerance, mild conditions, regioselective.Synthesis of aryl sulfonamides from arylboronic acids or aryl iodides. nih.govorganic-chemistry.org

Metal-Free Synthetic Procedures for Sulfonamide Compounds

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has traditionally relied on methods that can be harsh or require metal catalysts. ekb.egresearchgate.net However, there is a growing emphasis on developing metal-free synthetic routes that are more environmentally friendly and cost-effective. thieme-connect.comrsc.org These modern approaches often focus on the direct formation of the essential S-N bond through innovative activation methods. thieme-connect.com

One prominent metal-free strategy involves the oxidative S-N coupling between thiols and amines. For instance, researchers have utilized I2O5 as a mediator to facilitate this reaction under mild conditions, avoiding the need for metal catalysts and peroxides. thieme-connect.com Another approach employs an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines, achieving moderate to good yields in eco-friendly solvents. rsc.org

Electrochemical methods also present a powerful metal-free alternative. A dehydrogenative electrochemical protocol allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines. nih.gov In this highly convergent reaction, the arene is directly oxidized at the anode, which then reacts with an amidosulfinate intermediate formed in situ. nih.gov This method is notable for its tolerance of various functional groups, including halogens, which can be useful for subsequent modifications. nih.gov

Furthermore, metal-free approaches have been developed for creating sulfonylureas, which are structurally related to sulfonamides, through the direct reaction of sulfonamides with amides in green solvents. acs.orgnih.gov These reactions can proceed efficiently at room temperature, offering high yields and operational simplicity. acs.orgnih.gov The development of such metal-free methods, which avoid toxic reagents like phosgene (B1210022) and the isolation of hazardous intermediates, represents a significant advancement in sustainable pharmaceutical synthesis. acs.orgnih.gov

Key Metal-Free Sulfonamide Synthesis Strategies

Method Reagents/Conditions Key Features Reference
Oxidative S-N Coupling Thiols, Amines, I2O5 Metal-free, peroxide-free, mild conditions thieme-connect.com
Oxidative Cleavage N-hydroxy sulfonamides, Amines, I2/TBHP Eco-friendly solvent, cost-effective reagents rsc.org
Electrochemical Synthesis (Hetero)arenes, SO2, Amines, BDD electrode Direct C-H activation, no prefunctionalization nih.gov

Derivatization Strategies for Enhanced Biological Activity

The this compound scaffold serves as a versatile starting point for developing new therapeutic agents. nih.gov Derivatization, the process of structurally modifying a lead compound, is a key strategy employed by medicinal chemists to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). nih.gov For isoindoline-5-sulfonamides, these strategies often involve modifications at the indoline nitrogen, the sulfonamide group, and the aromatic core. nih.gov

Introduction of Chloro Substituents and their Impact on Reactivity and Biological Interactions

The introduction of chloro substituents onto the aromatic rings of sulfonamide-based compounds is a common and impactful derivatization strategy. ontosight.ai Halogens, particularly chlorine, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

From a chemical reactivity standpoint, the presence of a chloro group, which is an electron-withdrawing group, can alter the electron density of the aromatic ring and the acidity of the sulfonamide N-H group. ontosight.ai This can affect how the molecule interacts with its biological targets. For example, in the context of carbonic anhydrase inhibitors, a class of enzymes often targeted by sulfonamides, these electronic modifications can fine-tune the binding affinity of the sulfonamide zinc-binding group. nih.govresearchgate.net

Biologically, chloro substituents can form halogen bonds, a type of non-covalent interaction with biological macromolecules, which can contribute to binding affinity and selectivity. nih.gov The strategic placement of chloro atoms can lead to enhanced interactions with specific residues in a protein's binding pocket. ontosight.ai For instance, studies on 1-acylated indoline-5-sulfonamides have shown that derivatives with 4-chloro and 3,4-dichloro substitutions demonstrate potent and selective inhibitory activity against certain cancer-related carbonic anhydrase isoforms. nih.gov The coupling of sulfonamide moieties with halogen-containing scaffolds has been shown to enhance therapeutic efficacy in various contexts, including antimicrobial and antitumor activities. researchgate.net

N-Alkylation and Acylation of the Sulfonamide Moiety

N-Alkylation involves the addition of an alkyl group to the sulfonamide nitrogen. This can be achieved using various alkylating agents like alkyl halides or alcohols under different catalytic conditions. organic-chemistry.orgdnu.dp.ua While many methods use metal catalysts, metal-free approaches using catalysts like trifluoromethanesulfonic acid have also been reported. rsc.org N-alkylation generally increases the lipophilicity of the compound and can be used to probe the size and nature of the binding pocket of a biological target. dnu.dp.ua

N-Acylation is the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives have garnered significant attention for their diverse biological activities. semanticscholar.org Traditional methods often use acyl chlorides or anhydrides. semanticscholar.org More modern, efficient methods utilize N-acylbenzotriazoles, which act as effective acylating agents in the presence of a base, or employ transition-metal-free photocatalytic S-N coupling reactions. semanticscholar.orgacs.org The resulting N-acyl-N-alkyl sulfonamide (NASA) and N-acyl-N-aryl sulfonamide (ArNASA) moieties are effective acylating agents for lysine (B10760008) residues in proteins, a property that has been leveraged for targeted protein modification. acs.org The electrophilicity of these moieties can be fine-tuned by changing the N-alkyl/aryl group or the sulfonamide group, allowing for precise control over their reactivity. acs.org

Scaffold Hopping Approaches in Isoindoline-Sulfonamide Design

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds that retain the biological activity of a known parent compound by modifying its core molecular framework. nih.govuniroma1.it This approach is particularly valuable for discovering new chemical entities with improved properties, such as enhanced efficacy, better ADME profiles, or novel intellectual property positions. uniroma1.itbiosolveit.de

In the context of this compound design, scaffold hopping can be applied to replace the isoindoline core with a different heterocyclic or carbocyclic structure while maintaining the crucial 5-sulfonamide group and other key pharmacophoric features. nih.gov The goal is to preserve the three-dimensional arrangement of essential functional groups that interact with the biological target. biosolveit.dechemrxiv.org

For example, starting from a known 5-indanesulfonamide carbonic anhydrase inhibitor, a scaffold hopping approach was used to design and synthesize indoline-5-sulfonamide analogs. nih.gov This modification of the central core from indane to indoline led to a new series of compounds with a distinct biological profile, including potent inhibition of different carbonic anhydrase isoforms and antiproliferative activity against cancer cells. nih.gov Computational methods are often employed to guide scaffold hopping, helping to identify new scaffolds that can spatially mimic the original structure and its key interactions. biosolveit.dechemrxiv.org

Derivatization for Isotope Analysis in Research

Compound-specific isotope analysis (CSIA) is a powerful analytical tool used to trace the origin, transport, and degradation of compounds in various environments. nih.govresearchgate.net However, many polar compounds, including sulfonamides, are not sufficiently volatile for direct analysis by the most common technique, gas chromatography-isotope ratio mass spectrometry (GC-IRMS). researchgate.net To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.govuni-bayreuth.de

For sulfonamides, derivatization typically targets the reactive N-H groups. A common method involves methylation. nih.gov For instance, (trimethylsilyl)diazomethane (TMSD) has been used as a derivatization reagent to methylate the N1-position of sulfamethoxazole, a widely studied sulfonamide antibiotic. nih.govuni-bayreuth.de This allows for the subsequent analysis of nitrogen isotope ratios (δ15N), providing valuable information on the compound's environmental fate. nih.gov

The derivatization conditions, including reaction time, temperature, and reagent concentration, must be carefully optimized to ensure high and reproducible reaction yields, which is crucial for accurate and precise isotope analysis. nih.govuni-bayreuth.de By developing robust derivatization methods, researchers can apply CSIA to a wider range of sulfonamides, enabling multi-element isotope analysis (e.g., carbon, nitrogen, and sulfur) to better distinguish between different transformation pathways and sources of contamination. researchgate.netacs.org

Yield Optimization and Scalability Studies in this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of a synthetic process are critical for transitioning a compound from laboratory-scale research to larger-scale production for further preclinical or clinical studies. For this compound and its derivatives, this involves a systematic evaluation of all reaction parameters.

A typical synthesis might begin with the protection of the indoline nitrogen, for example, with acetic anhydride, followed by chlorosulfonation of the aromatic ring using chlorosulfonic acid to introduce the sulfonyl chloride group. nih.gov The final step is the reaction of the sulfonyl chloride with an amine (such as ammonia) to form the sulfonamide. nih.gov

Optimization studies would focus on:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the chlorosulfonation and amidation steps, various inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often tested. nih.gov

Temperature: Reactions are often performed at low temperatures, particularly during the addition of reactive reagents like chlorosulfonic acid, to control the reaction and prevent the formation of byproducts. Subsequent steps might require heating to drive the reaction to completion.

Reagent Stoichiometry: The molar ratios of reactants are carefully adjusted to maximize the conversion of the starting material while minimizing excess reagent usage, which can complicate purification.

Catalysts and Bases: For derivatization steps like N-alkylation or acylation, the choice and amount of catalyst or base are crucial for achieving high yields and selectivity. semanticscholar.orgdnu.dp.ua

Work-up and Purification: Developing efficient purification methods, such as recrystallization or column chromatography, is essential for obtaining the final product with high purity and minimizing losses.

For scalability, moving from batch processing to continuous flow reactors can offer significant advantages. Flow chemistry can provide better control over reaction parameters like temperature and mixing, leading to improved consistency, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions. Gram-scale synthesis is often performed to demonstrate the practical utility and robustness of a developed synthetic protocol before considering even larger-scale production. acs.orgrsc.org

Structure Activity Relationship Sar Studies of Isoindoline 5 Sulfonamide Analogues

Influence of the Isoindoline (B1297411) Scaffold on Biological Activity

The isoindoline scaffold, a bicyclic heterocyclic amine, serves as a crucial structural framework for a variety of biologically active molecules. mdpi.comnih.gov Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antihypertensive activities. mdpi.comdoaj.org The rigid structure of the isoindoline nucleus provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets.

In the context of isoindoline-5-sulfonamide, the scaffold acts as the foundational element to which the functionally critical sulfonamide group and other variable substituents are attached. While direct comparative studies are limited, research on the isomeric indoline-5-sulfonamides provides valuable insights. For instance, in the development of carbonic anhydrase (CA) inhibitors, the replacement of a 1-aminoindane scaffold with an indoline (B122111) core demonstrated a significant impact on the inhibitory profile and antiproliferative activity. mdpi.com This suggests that the bicyclic core itself plays a pivotal role in orienting the molecule within the active site of the target enzyme, thereby influencing binding affinity and selectivity. The spatial arrangement of the fused benzene (B151609) and pyrrolidine (B122466) rings in the isoindoline structure is a key determinant of its interaction with protein targets.

Role of the Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacological activity of this compound analogues. This functional group is a well-established zinc-binding group in a class of enzymes known as metalloenzymes, most notably the carbonic anhydrases (CAs). nih.gov The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the enzyme's active site, a critical interaction for potent inhibition. nih.gov

The inhibitory mechanism of sulfonamides against CAs is a well-elucidated example of their role in target binding. The two oxygen atoms of the sulfonamide group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov The orientation of the sulfonamide group relative to the isoindoline scaffold is therefore crucial for optimal interaction with the target.

Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be finely tuned by modifying the substituents on both the isoindoline nitrogen and the aromatic ring. These modifications can significantly alter the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound analogues, variations in substituents can lead to substantial changes in lipophilicity, which in turn can affect binding affinity.

Studies on indoline-5-sulfonamide (B1311495) inhibitors of carbonic anhydrase have shown that the introduction of lipophilic acyl groups at the 1-position can significantly enhance inhibitory potency. mdpi.com This is attributed to favorable interactions with hydrophobic pockets within the enzyme's active site. However, a delicate balance must be maintained, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

The following interactive data table, derived from studies on indoline-5-sulfonamide analogues as carbonic anhydrase inhibitors, illustrates the relationship between substituent lipophilicity and binding affinity (expressed as the inhibition constant, Kᵢ).

CompoundSubstituent at N-1 of Indoline CoreCA IX Kᵢ (nM)CA XII Kᵢ (nM)
Analog 1Benzoyl350.1105.2
Analog 23-Chlorobenzoyl132.865.4
Analog 34-Chlorobenzoyl210.541.3
Analog 43,4-Dichlorobenzoyl250.745.1
Analog 5Thiophene-2-carbonyl150.380.6

Data extrapolated from studies on indoline-5-sulfonamide analogues.

The introduction of chiral centers into this compound derivatives can have a profound impact on their pharmacological activity. Biological systems are inherently chiral, and thus, stereoisomers of a drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles.

If a substituent on the isoindoline ring creates a stereocenter, the resulting enantiomers may have distinct orientations within a chiral receptor or enzyme active site. One enantiomer may fit optimally and elicit a potent biological response, while the other may have a weaker effect or even interact with a different target, potentially leading to off-target effects.

SAR Studies for Specific Biological Targets

The structure-activity relationships of this compound analogues are highly dependent on the specific biological target being investigated. The following subsections will detail the SAR for key enzyme families where these compounds have shown promise.

As previously discussed, the primary target for many sulfonamide-containing compounds is the family of carbonic anhydrases. The SAR for CA inhibition by indoline-5-sulfonamides highlights several key points:

The Sulfonamide Moiety: Essential for zinc binding and potent inhibition.

The Indoline/Isoindoline Scaffold: Provides the structural framework for optimal positioning of the sulfonamide and other substituents.

Substituents on the Bicyclic Core: Lipophilic groups, particularly on the nitrogen atom, can enhance binding affinity by interacting with hydrophobic regions of the active site. The nature and position of these substituents can also influence isoform selectivity. For instance, chloro-substituted benzoyl groups have been shown to modulate activity and selectivity against different CA isoforms. mdpi.com

The following interactive data table provides a more detailed look at the inhibitory activity of various N-1 substituted indoline-5-sulfonamide analogues against four different human carbonic anhydrase isoforms.

CompoundSubstituent at N-1 of Indoline CorehCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Analog 1Benzoyl75.615.4350.1105.2
Analog 23-Chlorobenzoyl90.220.1132.865.4
Analog 34-Chlorobenzoyl85.418.9210.541.3
Analog 43,4-Dichlorobenzoyl95.122.5250.745.1
Analog 5Thiophene-2-carbonyl60.312.8150.380.6
Analog 6Cyclopropanecarbonyl55.810.5280.495.7

Data extrapolated from studies on indoline-5-sulfonamide analogues.

Biological and Pharmacological Investigations of Isoindoline 5 Sulfonamide

Enzyme Inhibition Studies

Research into isoindoline-5-sulfonamide and its derivatives has revealed a diverse profile of enzyme inhibition, highlighting its potential as a versatile pharmacophore. The primary focus has been on its role as an inhibitor of carbonic anhydrases, integrases, and enzymes involved in lipid metabolism.

The sulfonamide group is a well-established zinc-binding group, making it a cornerstone for the design of carbonic anhydrase (CA) inhibitors. Derivatives of this compound, particularly 1-acylated indoline-5-sulfonamides, have been systematically investigated for their ability to inhibit various CA isoforms. nih.gov

Carbonic anhydrase isoforms IX and XII are transmembrane enzymes that are overexpressed in a variety of tumors. nih.govnih.gov Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. nih.gov Consequently, CA IX and CA XII are considered important targets for the development of anticancer agents. nih.gov

A series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against both CA IX and CA XII. nih.gov For instance, compound 4f , a 1-(3,5-difluorobenzoyl)indoline-5-sulfonamide, was identified as one of the most potent inhibitors of both isoforms, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov These compounds represent a promising scaffold for the development of agents that can counteract the effects of tumor-induced hypoxia. nih.gov

While targeting tumor-associated CAs is desirable, inhibiting the ubiquitously expressed cytosolic isoforms CA I and CA II can lead to unwanted side effects. nih.gov Therefore, assessing the selectivity of new inhibitors is crucial. The majority of the synthesized 1-acylated indoline-5-sulfonamides showed potent inhibition of the off-target CA I and CA II isoforms, often in the sub-100 nM range. nih.gov

However, some derivatives displayed favorable selectivity profiles. For example, compound 4f showed a degree of selectivity for CA IX and CA XII over the cytosolic isoforms. nih.gov Specifically, certain derivatives like the 4-chloro (4g ) and 3,4-dichloro (4h ) analogs demonstrated selectivity for CA XII over CA I and CA IX. d-nb.info This highlights the potential for fine-tuning the substitution pattern on the isoindoline (B1297411) core to achieve isoform-selective inhibition. d-nb.info

Table 1: Carbonic Anhydrase Inhibition by Selected Indoline-5-sulfonamide (B1311495) Derivatives nih.govnih.gov Kᵢ values are in nM.

CompoundSubstituent (Acyl group)hCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
4e 2,3,4,5,6-Pentafluorobenzoyl46.910.9158.4101.2
4f 3,5-Difluorobenzoyl89.216.7132.841.3
4g 4-Chlorobenzoyl62.442.1421.549.3
4h 3,4-Dichlorobenzoyl55.448.9365.742.1

HIV-1 integrase (IN) is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Dihydro-1H-isoindole derivatives have been developed as potent inhibitors of this enzyme. These compounds act as interfacial inhibitors, chelating two essential Mg²⁺ ions at the enzyme's active site and preventing the strand transfer (ST) step of integration.

A novel derivative, XZ-259 , which incorporates a five-membered ring scaffold, demonstrated significant potency against the strand transfer process with an IC₅₀ value of 77 nM, comparable to the established drug Raltegravir. Importantly, this class of compounds has shown efficacy against integrase mutants that are resistant to some existing inhibitors, such as the Y143R mutant.

Table 2: HIV-1 Integrase Strand Transfer Inhibition by Dihydro-1H-isoindole Derivatives

CompoundIC₅₀ (nM)
XZ-89 2000
XZ-90 1000
XZ-115 1000
XZ-116 1000
XZ-259 77
Raltegravir (Reference) 70

The this compound core has also been successfully utilized to develop inhibitors for enzymes involved in lipid metabolism, which are targets for treating obesity and related metabolic diseases.

Specifically, N-phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is an intestinal enzyme that plays a key role in the absorption of dietary fat. Starting from a lead compound with moderate activity, structural optimization led to the discovery of derivative 10b , which exhibited a remarkable improvement in potency with an IC₅₀ value of 1.0 nM. Further refinement to improve pharmacokinetic properties resulted in compound 24d , which maintained high potency (IC₅₀ = 3.4 nM) and showed excellent oral bioavailability.

A key feature of these compounds is their high selectivity. Compound 10b was over 30,000-fold selective for MGAT2 over the related acyltransferases MGAT3, Diacylglycerol acyltransferase 1 (DGAT1), and Diacylglycerol acyltransferase 2 (DGAT2). This selectivity is critical for minimizing off-target effects. Another this compound, PF-06471553 , was developed as a potent MGAT3 inhibitor (IC₅₀ = 92 nM) but showed significantly weaker activity against MGAT2 (IC₅₀ = 19.8 µM) and DGAT2 (IC₅₀ > 100 µM), further demonstrating that the isoindoline scaffold can be tailored to selectively target different acyltransferases.

Table 3: Inhibition of MGAT2 and Related Acyltransferases by N-Phenylindoline-5-sulfonamide Derivatives

CompoundMGAT2 IC₅₀ (nM)Selectivity over MGAT3Selectivity over DGAT1Selectivity over DGAT2
10b 1.0>30,000-fold>30,000-fold>30,000-fold
24d 3.4>30,000-fold>30,000-fold>30,000-fold

Carbonic Anhydrase (CA) Inhibition by this compound Derivatives

The isoindoline scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. jmchemsci.comresearchgate.net This section focuses on the antimicrobial, anticancer, and antiproliferative properties of this compound and related compounds, detailing the research findings in these areas.

Antimicrobial Activity Research

Isoindoline derivatives have been explored for their potential to combat various microbial pathogens. researchgate.net The core structure is found in many alkaloids and synthetic heterocycles, and modifications to this scaffold have led to the development of compounds with notable antimicrobial effects. researchgate.net

Compounds featuring the isoindoline moiety are recognized as an important class of bioactive molecules with demonstrated efficacy as antimicrobial agents. researchgate.netsemanticscholar.org Research has shown that certain isoindolinone derivatives exhibit promising antibacterial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml. researchgate.net The presence of a carboxyl functional group appears to be a key factor for this antibacterial activity. researchgate.net

Specifically, derivatives such as 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have demonstrated remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa, with MIC values of <0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively. Additionally, some N-substituted isoindolin-5-ones have shown good activity against several bacterial strains, with MIC values ranging from 0.03 to 8 μg/ml. researchgate.net

Table 1: Antibacterial Activity of Selected Isoindoline Derivatives

Compound Class Test Organism(s) Reported MIC Values
Isoindolinones B. subtilis, S. aureus, M. roseus, E. coli 0.328-3.6 mg/ml
7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid S. aureus, E. coli, P. aeruginosa <0.025 μg/ml, 0.2 μg/ml, 0.39 μg/ml
N-substituted isoindolin-5-ones Various bacterial strains 0.03-8 μg/ml

The isoindole framework is a component of various compounds with advantageous physicochemical and biological properties, leading to effective antiviral agents. jmchemsci.comjmchemsci.com Research has explored the antiviral activities of isoindoline derivatives against several human viruses. jmchemsci.comresearchgate.net

In the context of coronaviruses, isoindolines have emerged as a new class of potent inhibitors of the papain-like cysteine protease (PLpro), a key enzyme in SARS-CoV replication. nih.gov The unsubstituted isoindoline compound 14h showed promising activity with a half-maximal inhibitory concentration (IC50) of 2.9 ± 0.2 μM against SARS-CoV PLpro. nih.gov Importantly, these inhibitors were also found to inhibit SARS-CoV-2 replication in cell culture, suggesting their potential as broad-spectrum anti-coronaviral agents. nih.gov

Furthermore, sulfonamide-containing analogs of 6,7-dihydroxy-1-oxoisoindoline have been developed as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.govgoogle.com Some of these compounds exhibited antiviral efficacy in cell-based assays at low micromolar and even nanomolar concentrations. For instance, compounds 5a-1 , 5a-2 , and 5a-10 demonstrated EC50 values of 0.04 μM, 0.017 μM, and 0.022 μM, respectively, in antiviral assays. nih.gov Isatin sulphonamide derivatives have also been noted for their binding affinity to the NSP3 receptor of SARS-CoV-2. mdpi.com

Table 2: Antiviral Activity of Selected Isoindoline-Sulfonamide Derivatives

Compound Virus/Target Activity Metric Value
Unsubstituted isoindoline 14h SARS-CoV PLpro IC50 2.9 ± 0.2 μM
6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide 5a-1 HIV-1 EC50 0.04 μM
6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide 5a-2 HIV-1 EC50 0.017 μM
6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide 5a-10 HIV-1 EC50 0.022 μM

The investigation of sulfonamides has extended to their effects on fungi and protozoan parasites. Studies have identified indolenyl sulfonamides that exhibit significant in vitro antifungal activity against a variety of pathogenic fungi, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium soloni, and Candida glabrata. nih.gov

In the realm of antileishmanial research, the susceptibility of Leishmania major promastigotes to sulfonamides has been examined. In a defined medium, sulfamoxole, sulfaquinoxaline, and dapsone (B1669823) were found to be inhibitory, with concentrations required for 50% inhibition of growth at 150 μM, 600 μM, and 600 μM, respectively. nih.govresearchgate.net However, the mode of action of these sulfa drugs on L. major may not follow the classical pathway of folate synthesis inhibition. nih.govresearchgate.net

Anticancer and Antiproliferative Investigations

The role of this compound and its analogs in cancer therapy has been a significant area of research, with studies focusing on their ability to inhibit tumor growth and overcome drug resistance. nih.govnih.gov

A notable mechanism of action for some this compound derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to an acidic tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, these compounds can disrupt the pH regulation of cancer cells, leading to suppressed growth.

Specifically, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against the tumor-associated CA IX and CA XII. nih.govnih.gov Compound 4f , a potent inhibitor of both isoforms, was found to suppress the growth of MCF7 breast cancer cells with a GI50 of 12.9 µM under hypoxic conditions. nih.govnih.gov This compound also partially inhibited the hypoxia-induced expression of CA IX in A431 skin cancer cells. nih.govnih.gov Earlier studies on 1-substituted isatin-5-sulfonamides also showed suppression of tumor cell growth at low micromolar concentrations. nih.govmdpi.com

Table 3: Antiproliferative Activity of Indoline-5-Sulfonamide Derivatives

Compound Cell Line Condition Activity Metric Value
4f MCF7 Hypoxia GI50 12.9 µM

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain indoline-5-sulfonamides have shown the ability to circumvent this resistance.

The indoline-5-sulfonamide derivatives 4e and 4f have been investigated for their ability to overcome the resistance of K562/4 cells, which overexpress P-gp. nih.govnih.gov When used in combination with the chemotherapeutic agent doxorubicin (B1662922), these compounds were able to increase the suppression of these resistant cells. nih.gov This suggests that 1-acylated indoline-5-sulfonamides have potential as adjuvant agents to overcome MDR in cancer treatment. nih.gov

Anti-inflammatory Properties

While the broader class of isoindoline derivatives has been associated with various biological activities, including anti-inflammatory effects, specific research focusing solely on the anti-inflammatory properties of the parent compound, this compound, is not extensively detailed in the reviewed literature. researchgate.netmdpi.com Studies on related heterocyclic compounds, such as isoquinoline-1-carboxamide (B73039) derivatives, have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated microglial cells, suggesting that the iso-core structure can be a valuable scaffold for anti-inflammatory agents. mdpi.com However, direct experimental evidence and detailed findings on the specific anti-inflammatory mechanisms of this compound itself remain to be fully elucidated.

Neurodegenerative and Psychiatric Disease Research

The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a target of interest in the research of cognitive dysfunction and psychiatric disorders. While direct studies on this compound are limited, research into structurally related scaffolds, such as N-arylsulfonylindoles and N1-azinylsulfonyl-1H-indoles, has provided insights into 5-HT6 receptor modulation. nih.govresearchgate.net These related compounds often feature a sulfonamide moiety, which is considered a key pharmacophoric feature for binding to the 5-HT6 receptor. researchgate.net Studies on N1-azinylsulfonyl-tetrahydropiridynyl indoles have shown that replacing certain fragments with quinolinyl or isoquinolinyl moieties can increase affinity for the 5-HT6 receptor, with some derivatives acting as potent antagonists. nih.gov These findings suggest that the sulfonamide group, as present in this compound, is a critical component for this pharmacological activity, though the specific affinity of this compound for the 5-HT6 receptor has not been fully characterized.

In the context of neurodegenerative disease research, the protective effects of compounds on glial cells (glioprotection) are of significant interest. Studies on specific, more complex derivatives incorporating the isoindoline scaffold have shown promise in this area. For instance, a study on 1-(arylsulfonyl-isoindol-2-yl)piperazines identified a compound (designated 3g) that exhibited a glioprotective effect against rotenone-induced toxicity in C8-D1A astrocyte cell cultures. Rotenone is a toxin commonly used to model Parkinson's disease-like neurodegeneration in laboratory settings. informahealthcare.com The ability of this isoindoline-containing derivative to reduce the cytotoxicity of neurotoxins suggests a potential, yet indirect, role for the this compound scaffold in the development of neuroprotective agents.

Other Reported Biological Activities

Research into the antidiabetic and antioxidant potential of this compound has primarily been conducted on its derivatives, where the core isoindoline structure is integrated with other heterocyclic systems. nih.govnih.govmdpi.com

One study investigated a series of quinoline- and isoindoline-integrated polycyclic compounds. nih.gov A specific pyridine (B92270) derivative synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione, designated as compound 7d, demonstrated significant antioxidant and antidiabetic activities. nih.govnih.gov In antioxidant assays, this compound showed notable free radical scavenging activity. nih.gov For its antidiabetic properties, the compound was tested for its ability to inhibit α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion. It displayed noteworthy inhibitory activity against both enzymes, with performance comparable or superior to the standard drug, acarbose. nih.govresearchgate.net

Antioxidant Activity of Isoindoline Derivative (7d) nih.gov
AssayActivity (EC₅₀)
DPPH Radical Scavenging0.65 mM
ABTS Radical Scavenging0.52 mM
Superoxide Anion Radical Scavenging0.93 mM
Antidiabetic Enzyme Inhibition of Isoindoline Derivative (7d) vs. Acarbose nih.gov
EnzymeCompound 7d (IC₅₀)Acarbose (IC₅₀)
α-Glycosidase0.07 mM0.09 mM
α-Amylase0.21 mM0.25 mM

Multidrug Resistance Reversal Agents

Research into the role of this compound derivatives as multidrug resistance (MDR) reversal agents is an emerging area of interest. The development of therapeutic agents that can counteract the mechanisms by which cancer cells develop resistance to chemotherapy is a critical goal in oncology. While extensive research has been conducted on the structurally related indoline-5-sulfonamides, specific investigations into this compound as a core structure for MDR reversal are less prevalent in the current scientific literature.

Studies on analogous compounds, such as 1-acylated indoline-5-sulfonamides, have shown potential in reversing chemoresistance. nih.govnih.gov These compounds have been found to inhibit tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. nih.govnih.gov The inhibition of these enzymes is believed to counteract the acidic tumor microenvironment that contributes to drug resistance. nih.gov

For instance, certain indoline-5-sulfonamide derivatives have been demonstrated to reverse resistance to doxorubicin in cancer cell lines that overexpress P-glycoprotein (P-gp), a well-known efflux pump that actively removes chemotherapeutic drugs from cancer cells. nih.govnih.gov Specifically, compounds designated as 4e and 4f in a notable study showed the ability to decrease the viability of resistant K562/4 cells when used in combination with doxorubicin. nih.gov This suggests that the inhibition of carbonic anhydrases by these sulfonamide-based compounds may play a crucial role in overcoming P-gp-mediated multidrug resistance. nih.gov

While these findings on indoline-5-sulfonamides provide a promising rationale, dedicated research is needed to determine if the this compound scaffold exhibits similar or improved activity as a multidrug resistance reversal agent. The structural differences between indoline (B122111) and isoindoline could influence the binding affinity to target enzymes like carbonic anhydrases or efflux pumps like P-glycoprotein, thereby affecting their efficacy in reversing chemoresistance.

Future investigations in this area would likely focus on the synthesis and biological evaluation of a library of this compound derivatives. Such studies would aim to establish a clear structure-activity relationship and to identify specific compounds with potent MDR reversal capabilities.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For isoindoline-5-sulfonamide derivatives, these simulations are crucial for understanding their binding modes and affinities with various biological targets, such as enzymes and receptors.

Studies on related sulfonamide compounds reveal common interaction patterns. Docking analyses show that the sulfonamide moiety frequently engages in crucial hydrogen bonding and electrostatic interactions within the active site of target proteins. wisdomlib.orgresearchgate.net For instance, in studies involving aryl sulfonamide derivatives as inhibitors of the Mcl-1 antiapoptotic protein, molecular docking revealed that hydrogen bond interactions with specific residues, such as ASN260, are critical for high inhibitory activity. researchgate.netqub.ac.uk The orientation of substituents on the core structure significantly influences these interactions, dictating the ligand's binding affinity and specificity. researchgate.netqub.ac.uk

In the context of indoline-5-sulfonamides designed as carbonic anhydrase (CA) inhibitors, molecular modeling is used to elucidate their binding within the enzyme's active site. nih.gov The simulations help to understand how different acyl groups on the indoline (B122111) nitrogen, for example, can enhance activity against specific CA isoforms like CA IX and CA XII, which are associated with tumors. nih.gov The positioning of the sulfonamide group to interact with the key zinc ion in the CA active site is a primary focus of these docking studies.

The insights from docking are instrumental in rational drug design, allowing for the modification of the this compound scaffold to enhance interactions with target residues and improve pharmacological activity. researchgate.net

Table 1: Key Interactions of Sulfonamide Derivatives from Molecular Docking Studies
Target ProteinKey Interacting ResiduesType of InteractionReference
Mcl-1ASN260, HIS224Hydrogen Bond researchgate.netqub.ac.uk
JAK-3 ProteinNot specifiedHydrogen Bond, π-stacking nih.gov
Carbonic Anhydrases (CAs)Zinc ion (Zn²⁺)Coordinate Bond nih.gov
SARS-CoV-2 Main Protease (3CLpro)Gly143, Cys145Hydrogen Bond mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govjocpr.com These models are built using statistical methods to derive mathematical equations that can predict the activity or properties of new, unsynthesized compounds. nih.gov

For sulfonamide derivatives, QSAR models have been developed to predict a wide range of biological activities, including antimicrobial and anticancer effects. qub.ac.ukjbclinpharm.org These models use molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. The robustness of a QSAR model is assessed through rigorous statistical validation, ensuring its predictive power. jocpr.comjbclinpharm.org For example, a study on aryl sulfonamides as Mcl-1 inhibitors developed QSAR models demonstrating that a combination of 2D and 3D descriptors yielded robust predictive models (R² > 0.94). qub.ac.uk

QSPR modeling has been applied to predict the physicochemical properties of sulfonamides, which are critical for their pharmacokinetic profile. nih.gov A key property studied is lipophilicity (logP), which influences a drug's absorption and distribution. nih.gov QSPR studies have used chromatographic retention data to build models that predict the lipophilicity of sulfonamide derivatives, helping to understand how structural modifications affect their behavior in biological systems. nih.gov

Table 2: Statistical Parameters Used in QSAR/QSPR Model Validation
ParameterDescriptionSignificanceReference
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.A value closer to 1 indicates a better fit. qub.ac.uk
Q² or RCV² (Cross-validated R²)Measures the predictive power of the model using internal validation.A high value (e.g., > 0.6) suggests a robust and predictive model. qub.ac.uk
F-statisticA statistical test of the overall significance of the regression model.A high F-value indicates a statistically significant model. nih.gov
Standard Error (S.E.)Measures the dispersion of residuals.A lower value indicates a more accurate model. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular complexes over time. nih.gov For this compound, MD simulations can provide critical insights into the stability of the ligand-target complex predicted by molecular docking. By simulating the movements of atoms, MD can confirm whether key interactions are maintained over a period, thus validating the docking pose. nih.govmdpi.com

In studies of isoindoline (B1297411) and sulfonamide derivatives, MD simulations have been performed to analyze the stability of the compound within the binding pocket of its target. semanticscholar.orgresearchgate.net These simulations assess parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted conformation. nih.gov MD simulations can also reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies. researchgate.net

For instance, MD simulations performed on sulfonamide derivatives targeting the BRD4 protein confirmed the stability of the docked complexes, supporting the molecular docking results and providing a stronger basis for the rational design of more effective inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are generated either from the structure of a ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases in a process called virtual screening. frontiersin.org This allows for the rapid identification of new chemical scaffolds that possess the key features required for biological activity but may be structurally different from known inhibitors. For sulfonamide derivatives, pharmacophore models have been developed to identify novel inhibitors for various targets. For example, a five-point pharmacophore hypothesis (AADPR: two hydrogen bond acceptors, one donor, one positive group, and one aromatic ring) was successfully used to screen for new 5HT7 receptor antagonists. researchgate.net

This approach is highly effective for lead identification and scaffold hopping, offering a computationally efficient way to explore vast chemical spaces for novel compounds that could be based on the this compound core. nih.govfrontiersin.org

ADMET Prediction and Optimization (in silico ADMET)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound early in the drug discovery process. scienceopen.com Predicting these properties helps to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. nih.gov

For sulfonamide derivatives, various ADMET parameters are routinely predicted using online tools and specialized software. nih.gov These predictions include oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity. nih.govnih.gov For instance, in silico studies on novel sulfonamide inhibitors of the BRD4 receptor showed that the designed compounds exhibited good oral bioavailability and non-toxic properties. nih.gov Such predictions are crucial for optimizing the this compound scaffold to ensure it possesses drug-like properties.

Table 3: Common In Silico ADMET Properties Predicted for Drug Candidates
PropertyDescriptionImportance in Drug DesignReference
Oral BioavailabilityThe fraction of an orally administered drug that reaches systemic circulation.High bioavailability is desirable for orally administered drugs. nih.govnih.gov
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross the BBB and enter the central nervous system.Essential for CNS-targeting drugs; undesirable for others to avoid side effects. scienceopen.com
CYP450 InhibitionInhibition of cytochrome P450 enzymes, which are key for drug metabolism.Inhibition can lead to adverse drug-drug interactions. nih.gov
Ames ToxicityPredicts the mutagenic potential of a compound.Compounds predicted to be mutagenic are often discarded.
Lipinski's Rule of FiveA set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug.Helps in the initial screening of large compound libraries.

Computational Approaches for Mechanism of Action Elucidation

Computational methods collectively contribute to elucidating the potential mechanism of action of a compound. By integrating data from molecular docking, MD simulations, and QSAR, researchers can build a comprehensive hypothesis of how a molecule like this compound exerts its biological effect at the molecular level. semanticscholar.org

Molecular docking identifies the likely biological target and the specific binding mode of the inhibitor. mdpi.com MD simulations then confirm the stability of this binding and can reveal subtle conformational changes in the protein upon ligand binding. researchgate.net QSAR studies highlight the specific structural features of the ligand that are most critical for its activity. For example, in silico studies on an isoindole derivative predicted its anticancer mechanism to be the inhibition of EGFR and HER2 tyrosine kinases, which was later supported by docking and MD simulations. researchgate.net This multi-faceted computational approach provides a detailed picture of the drug-target interaction, guiding further experimental validation and the design of next-generation inhibitors.

Preclinical Research and Development Considerations

Toxicity and Safety Profile Assessment

Preclinical assessment of the toxicity and safety profile of new chemical entities is fundamental to identifying candidates for further development. For derivatives of Isoindoline-5-sulfonamide, this evaluation involves a combination of in vitro and in vivo studies to understand the compound's potential for causing harm, independent of determining therapeutic doses.

In vitro cytotoxicity is a primary screening parameter. Studies on various isoindolinone-substituted sulfonamide derivatives have evaluated their effects on different cell lines. nih.govresearchgate.net An ideal compound is expected to show high potency against target cancer cells while exhibiting minimal toxicity towards healthy, non-cancerous cells. nih.gov For instance, certain isoindoline (B1297411) derivatives showed significant cytotoxic activity against cancer cell lines like A549 (lung carcinoma) and U373 (glioblastoma), with IC50 values in the low micromolar range, while other related compounds displayed significant cytotoxicity against healthy Vero cell lines, indicating a lack of selectivity. researchgate.net Similarly, some novel sulfonamide substituted indolylarylsulfones, a related class of compounds, have been characterized with significantly reduced cytotoxicity, showing high CC50 values (e.g., 216.51 μmol/L), which suggests a better safety margin. nih.gov

In vivo toxicity studies in animal models provide a more comprehensive safety profile. These studies, often conducted in mice, include acute and subacute toxicity assessments. nih.gov During these evaluations, animals are observed for mortality, changes in behavior, and variations in body weight. nih.govnih.gov Following the study period, a detailed histopathological examination of vital organs is performed to identify any pathological abnormalities or lesions. nih.govnih.gov In preclinical evaluations of some sulfonamide derivatives, no mortality, observable behavior changes, or significant body weight loss were recorded. nih.gov Furthermore, post-mortem examinations revealed no marked pathological abnormalities in the cells and structures of vital organs compared to control groups. nih.govnih.gov

Table 1: Preclinical Cytotoxicity Data for Isoindoline/Sulfonamide Derivatives
Compound TypeCell LineActivity MetricResultReference
Sulfonamide Indolylarylsulfone (R10L4)MT-4 cellsCC50216.51 μmol/L nih.gov
Isoindoline derivative (from Serine)A549 (Lung Cancer)IC500.001 mM researchgate.net
Isoindoline derivative (from Lysine)U373 (Glioblastoma)IC500.007 mM researchgate.net
Isoindoline derivative (Compound 5)Vero (Healthy)IC50Significant Cytotoxicity researchgate.net

Drug Design and Optimization Strategies

The design and optimization of this compound derivatives are guided by structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

A key strategy is the incorporation of the sulfonamide group itself. This motif is versatile in drug design as it contains multiple hydrogen bond donors and acceptors, enabling additional interactions with residues in the binding pockets of target proteins. nih.gov The polar nature of the sulfonamide group can also adjust the acidity of the molecule, potentially increasing solubility, improving oral bioavailability, and reducing toxicity. nih.gov

Scaffold hopping is another design approach, where the indoline-5-sulfonamide (B1311495) core is used as a structural analog to other known inhibitors. nih.gov This has been employed to develop inhibitors of cancer-related enzymes like carbonic anhydrase (CA) IX and XII. nih.gov Further optimization involves modifying the isoindoline scaffold, for example, through 1-acylation. Such modifications have led to compounds with potent inhibitory activity against tumor-associated CAs, with KI values in the nanomolar range. nih.gov The position of the sulfonamide group on the aromatic ring is also critical; studies on related quinoline-based sulfonamides have shown that para-substituted derivatives often display the best inhibitory activity against cancer-related isoforms. researchgate.net

Other optimization strategies include:

Linker Modification : Introducing highly flexible alkyl linkers of varying lengths can allow the molecule to better adapt to the target's binding tunnel, improving inhibitory activity against mutant strains of a target enzyme. nih.gov

Molecular Hybridization : Combining the sulfonamide pharmacophore with other chemical moieties is a strategy used to develop novel formulations with enhanced therapeutic effects. researchgate.net

Structure-Based Design : Using X-ray crystallography data of a target protein, constrained analogues that mimic the bound conformation of initial linear prototypes can be designed. This approach has been used for isoquinoline-5-sulfonamide (B1244767) inhibitors, a related class of compounds. nih.gov

Table 2: Drug Design Strategies for Sulfonamide-Based Compounds
StrategyPurposeExample/OutcomeReference
Sulfonamide Group IntroductionImprove binding, solubility, and bioavailability; reduce toxicityEnables additional hydrogen bonds with target residues. nih.gov
Scaffold HoppingDevelop novel inhibitors based on known active scaffoldsDesigning indoline-5-sulfonamide analogs as carbonic anhydrase IX inhibitors. nih.gov
1-Acylation of Indoline (B122111) CoreEnhance potency and selectivityResulted in nanomolar inhibition of carbonic anhydrases IX and XII. nih.gov
Flexible Linker IntroductionImprove adaptation to binding pocketsEnhanced activity against mutant HIV-1 reverse transcriptase. nih.gov

Investigation of Bioavailability

Bioavailability, or the extent and rate at which a substance enters the systemic circulation, is a critical parameter assessed during preclinical development. For this compound derivatives, this investigation focuses on understanding the factors that govern absorption.

The inherent properties of the sulfonamide group can be advantageous for bioavailability. Its polar nature may contribute to improved solubility and the potential for better oral absorption. nih.gov Preclinical studies often report that novel sulfonamide derivatives possess an "acceptable pharmacokinetic profile," indicating that preliminary assessments are favorable for further development. nih.gov

In vitro studies are frequently used as a surrogate for predicting in vivo performance. Dissolution testing, for example, is crucial for oral formulations. nih.gov A direct rank-order correlation has been demonstrated between the in vitro dissolution performance of sulfonamide suspensions and the in vivo parameters that reflect absorption rate, such as the maximum serum concentration (Cmax) and the time to reach it (tmax). nih.gov Suspensions with faster dissolution rates generally lead to higher and earlier peak serum levels. nih.gov

Table 3: Relationship Between Formulation Properties and Bioavailability Indicators
In Vitro PropertyEffectIn Vivo Bioavailability ParameterReference
Increased Dissolution RateFaster absorptionHigher Cmax, Shorter tmax nih.gov
Decreased Particle SizeIncreased dissolution rateHigher serum levels at early time points nih.gov
Formulation ChangeAltered absorption rateNo significant difference in AUC (total absorption) nih.gov

Formulation Development Research

Formulation development research for this compound compounds is aimed at creating a stable preparation with optimal drug delivery characteristics. This work is critical for ensuring consistent performance in later clinical studies.

A significant focus of this research is on optimizing the physical properties of the drug substance to improve its dissolution characteristics, which is particularly important for poorly soluble compounds intended for oral administration. nih.gov For sulfonamide suspensions, particle size is a key parameter. Research has shown that a greater percentage of particles in a smaller size range directly relates to a greater dissolution rate. nih.gov

Various in vitro testing methods are employed during formulation research to characterize and compare different prototypes. The paddle method and the spin-filter apparatus are two such methods used to study the dissolution characteristics of different suspension formulations. nih.gov These tests allow researchers to quantify the amount of drug dissolved over time, providing a basis for selecting the most promising formulation for in vivo bioavailability studies. nih.gov The goal is to develop a formulation that provides consistent and reproducible drug release, which is a prerequisite for achieving a predictable therapeutic effect.

Table 4: Formulation Parameters and Performance Metrics
Formulation ParameterAssessment MethodDesired OutcomeReference
Particle Size DistributionResistance particle counterGreater percentage of smaller particles nih.gov
Dissolution ProfilePaddle method, Spin-filter apparatusFaster and greater amount of drug dissolved nih.gov

Patent Landscape Analysis and Intellectual Property in Isoindoline 5 Sulfonamide Research

Analysis of Existing Patents Related to Isoindoline-5-sulfonamide Derivatives

The patent landscape for this compound and its derivatives reveals a focus on several key therapeutic areas, most notably oncology and immunology. A review of existing patents indicates that innovation is centered on the synthesis of novel derivatives, their formulation, and their application in treating specific diseases.

One significant area of patent activity involves the development of isoindoline-based compounds as modulators of the CRL4-CRBN E3 ubiquitin ligase complex. google.comgoogleapis.com These patents often claim novel isoindoline (B1297411) compounds, including structures related to the core this compound, for use in targeted protein degradation. google.comgoogleapis.com This mechanism is highly relevant in oncology, with compounds like lenalidomide, which contains a related isoindolinone core, being used to treat multiple myeloma. preprints.org Patent WO2020114482A1, for example, describes a class of novel isoindoline compounds designed as small molecule modulators of this E3 ubiquitin ligase for the treatment of various diseases, including cancer. google.com

Another major focus of patenting is the development of this compound derivatives as carbonic anhydrase (CA) inhibitors. mdpi.comnih.govnih.gov The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit metalloenzymes like CAs. mdpi.com Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy. mdpi.comnih.gov Research has led to the synthesis and patenting of 1-acylindoline-5-sulfonamides that show potent inhibitory activity against these tumor-associated CA isoforms. mdpi.com These patents cover the chemical structures of the new derivatives and their use in cancer treatment.

The table below summarizes representative patent areas for this compound derivatives.

Therapeutic Target/MechanismGeneral ApplicationKey Structural Features ClaimedRepresentative Patent Example
CRL4-CRBN E3 Ubiquitin Ligase ModulationOncology, ImmunologyNovel isoindoline scaffolds designed to bind to the Cereblon (CRBN) substrate receptor.WO2020114482A1 google.com
Carbonic Anhydrase (CA) InhibitionOncology (targeting CA IX, CA XII)1-acylindoline-5-sulfonamides and other derivatives designed for selective inhibition.Research leading to patents on indoline-5-sulfonamide (B1311495) analogs. mdpi.comnih.gov
Table 1: Key Patented Research Areas for this compound Derivatives.

Identification of Promising Patentable Research Areas

While existing patents cover significant ground, several promising areas for new, patentable research remain. These opportunities lie in developing compounds with improved properties, exploring new therapeutic applications, and creating novel formulations.

Enhanced Selectivity and Potency : A key area for innovation is the design of derivatives with improved selectivity for specific enzyme isoforms or protein targets. For instance, developing this compound-based CA inhibitors that are highly selective for CA IX and XII over other isoforms like CA I and II could reduce off-target effects. mdpi.com Similarly, designing E3 ligase modulators that recruit novel protein substrates could expand the therapeutic reach of this class of drugs. google.com

Novel Therapeutic Indications : The biological activities of this compound derivatives suggest they could be repurposed for new diseases. Their role as CA inhibitors could be explored for applications beyond cancer, such as in treating glaucoma or as diuretics. nih.gov The immunomodulatory effects associated with CRBN modulation could be leveraged for autoimmune diseases. googleapis.com Patenting these new uses for existing or novel compounds is a viable strategy.

Combination Therapies and Formulations : There is significant patentable potential in developing combination therapies where an this compound derivative is used alongside another therapeutic agent. Furthermore, novel formulations that improve the bioavailability, stability, or delivery of these compounds represent a strong area for intellectual property protection. sagaciousresearch.com

Freedom-to-Operate Analysis for Novel this compound Applications

Before investing heavily in the research and development of a new this compound application, a Freedom-to-Operate (FTO) analysis is an essential early step. scienceopen.comdrugpatentwatch.com An FTO analysis aims to determine whether a proposed product or process infringes on the existing intellectual property rights of third parties. drugpatentwatch.com It is a risk mitigation tool that provides the basis for strategic decisions. scienceopen.com

The FTO process for a novel this compound application involves several key stages:

Comprehensive Patent Searching : This goes beyond a simple patentability search and involves identifying all patents that could potentially block the commercialization of the new product. The search must cover patents related to the specific compound, its crystalline forms, synthesis methods, formulations, and intended therapeutic use. sagaciousresearch.com

Analysis of Patent Claims : Once relevant patents are identified, their claims must be carefully analyzed to determine their scope and legal status in the specific jurisdictions where the product will be marketed.

Risk Assessment : Based on the analysis, the risk of potential infringement is assessed. If a blocking patent is identified, the company must decide on a course of action, which could include licensing the patent, attempting to invalidate it, or designing around the patented invention. sagaciousresearch.com

Conducting an FTO analysis early in the development process provides maximum strategic flexibility and helps avoid costly litigation or the need to abandon a project at a late stage. drugpatentwatch.com

Strategic Patenting and Intellectual Property Management in Drug Discovery

Effective intellectual property management is a cornerstone of successful pharmaceutical development. drugpatentwatch.com For a novel this compound-based drug, this involves creating a robust patent portfolio that protects the innovation throughout its lifecycle. drugpatentwatch.com This strategy often goes beyond a single patent on the active pharmaceutical ingredient (API).

A multi-layered patenting strategy, sometimes referred to as "patent thicketing" or "evergreening," is commonly employed. drugpatentwatch.comnih.gov This involves filing for different types of patents at various stages of the drug's development:

Composition of Matter Patents : This is the foundational patent, typically filed early in the discovery phase, covering the novel chemical entity itself. It provides the initial period of market exclusivity. torreypineslaw.com

Secondary Patents : As development progresses, additional patents are filed to create layers of protection. nih.gov These can include:

Formulation Patents : Protecting specific delivery systems, such as extended-release tablets. torreypineslaw.com

Process Patents : Covering novel and efficient methods of manufacturing the API. torreypineslaw.com

Method-of-Use Patents : Claiming new therapeutic indications discovered for the drug. torreypineslaw.com

Patents on Polymorphs or Salts : Protecting specific crystalline forms or salt versions of the API that may offer improved stability or bioavailability. choate.com

This strategic approach to patenting is a key part of pharmaceutical lifecycle management. torreypineslaw.comchoate.com It aims to extend the period of market exclusivity, allowing the innovating company to recoup its significant R&D investments before generic competition enters the market. drugpatentwatch.comdrugpatentwatch.com

Future Directions and Translational Research Potential

Development of Novel Isoindoline-5-sulfonamide-Based Therapeutics

The development of new therapeutic agents based on the this compound core is a primary focus of future research. By modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves scaffold hopping, where the central core of a known active compound is modified to discover novel agents with improved characteristics. nih.govnih.gov This approach has been successfully applied to create 1-acylated indoline-5-sulfonamides, structural isomers of isoindoline (B1297411) derivatives, which show significant potential. nih.govnih.gov

One of the most explored areas for this scaffold is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.gov These enzymes play a crucial role in tumor progression and chemoresistance. nih.govnih.gov Research has identified specific derivatives, such as compound 4f (a 1-(3-chlorobenzoyl)indoline-5-sulfonamide), as potent and selective inhibitors of these cancer-related CAs. nih.govnih.gov The development efforts are focused on optimizing these inhibitors to act as adjuvant agents that can overcome multidrug resistance in cancer therapy. nih.govnih.gov

Beyond cancer, the isoindoline scaffold is being developed for other conditions. A novel isoindoline amide derivative, compound 18, has been identified as a potent inhibitor of ADAMTS-4 and ADAMTS-5, enzymes implicated in cartilage degradation in osteoarthritis. nih.gov This compound has demonstrated promising oral bioavailability and efficacy in preclinical models of the disease. nih.gov Furthermore, isoindolone-based compounds, which share the core isoindoline structure, are being optimized as lead candidates against infectious diseases like African Trypanosomiasis, caused by Trypanosoma brucei rhodesiense. nih.govresearchgate.net Compound 20 from this class has shown highly selective, nanomolar potency against the parasite. nih.govresearchgate.net

Compound Class/DerivativeTherapeutic Target(s)Potential IndicationKey Research Findings
1-Acylated Indoline-5-sulfonamides Carbonic Anhydrase IX (CA IX) & XII (CA XII)CancerDerivatives show nanomolar inhibitory activity (Kᵢ values up to 41.3 nM for CA XII) and can reverse chemoresistance to doxorubicin (B1662922). nih.govnih.gov
Isoindoline Amide Derivatives (e.g., Compound 18) ADAMTS-4 & ADAMTS-5OsteoarthritisPotent inhibition of target enzymes and demonstrated dose-dependent efficacy in in vivo rat models. nih.gov
Isoindolone-Based Compounds (e.g., Compound 20) Trypanosoma brucei rhodesiense enzymesAfrican TrypanosomiasisCompound 20 exhibited low nanomolar potency (IC₅₀ = 40 nM) and high selectivity against the parasite with no cytotoxicity. nih.govresearchgate.net

Exploration of New Biological Targets and Disease Areas

A significant future direction for this compound research is the expansion beyond established targets like carbonic anhydrases. The versatility of the scaffold suggests its potential to interact with a wide range of biological molecules, opening up new avenues for therapeutic intervention. mdpi.comnih.gov

Oncology: While CA IX and XII are primary targets, the antiproliferative activity of some derivatives suggests they may interact with other pathways involved in cancer cell growth and survival. nih.govnih.gov Future work will likely explore effects on cell signaling, angiogenesis, and the tumor microenvironment. nih.govmdpi.com

Inflammatory and Degenerative Diseases: The success of isoindoline amides as ADAMTS-4/5 inhibitors for osteoarthritis points to a broader potential in treating diseases characterized by tissue degradation and inflammation. nih.gov

Infectious Diseases: The potent activity of isoindolone derivatives against Trypanosoma brucei rhodesiense encourages the screening of this compound libraries against other parasites, as well as bacteria and fungi. nih.govresearchgate.net The sulfonamide moiety is a well-known pharmacophore in antibacterial agents that target dihydropteroate (B1496061) synthase (DHPS), suggesting a potential avenue for developing novel antibiotics. nih.gov Isoindolinone derivatives have also shown potential as antifungal agents. researchgate.net

Central Nervous System (CNS) Disorders: Related heterocyclic sulfonamides, specifically isoquinoline-sulfonamides, have been shown to act as multi-receptor agents targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov This indicates that the this compound scaffold could be explored for developing novel treatments for depression, anxiety, and psychosis. nih.gov

Neurodegenerative Diseases: There is emerging interest in isoindoline structures for treating conditions like Alzheimer's disease. google.com Potential targets in this area include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to the cholinergic hypothesis of cognitive decline. nih.govmdpi.com A patent has been filed for isoindoline compositions aimed at inhibiting the effects of amyloid-beta, a key pathological hallmark of Alzheimer's. google.com

Metabolic Diseases: Isoindoline-integrated polycyclic compounds have been investigated as potential antidiabetic agents through the dual inhibition of α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion. mdpi.com This suggests a role for this compound derivatives in managing metabolic disorders.

Integration of Advanced Research Methodologies

To accelerate the discovery and development process, future research on isoindoline-5-sulfonamides will increasingly rely on advanced methodologies.

Computational Chemistry and In Silico Screening: Molecular docking studies are already being used to understand how these compounds bind to their targets, such as the active site of carbonic anhydrases. nih.govmdpi.com This allows for the rational design of more potent and selective inhibitors. Future efforts will likely involve large-scale virtual screening of this compound libraries against various biological targets and the use of machine learning algorithms to predict activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to identify the key structural features responsible for biological activity. nih.gov By synthesizing and testing a series of related analogs, researchers can determine how modifications to different parts of the molecule affect its interaction with a target enzyme or receptor. This iterative process is essential for lead optimization.

Scaffold Hopping and Fragment-Based Design: Advanced medicinal chemistry techniques like scaffold hopping will continue to be employed to generate novel chemical entities with improved drug-like properties. nih.govnih.gov Fragment-based drug discovery, where small molecular fragments that bind to the target are identified and then grown or linked to create a potent lead, could also be a powerful strategy.

Collaborative Research Opportunities in this compound Chemistry and Biology

The diverse therapeutic potential of the this compound scaffold necessitates a multidisciplinary and collaborative approach. Tapping into the full potential of these compounds requires synergy between different fields of expertise.

Academia-Industry Partnerships: Collaborations between academic research groups, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, optimization, and clinical trials, will be crucial for translating promising laboratory findings into approved therapies.

Interdisciplinary Consortia: The wide range of potential disease areas—from oncology and osteoarthritis to infectious and neurological diseases—calls for the formation of research consortia. nih.govnih.govnih.govnih.gov Such groups would bring together medicinal chemists, structural biologists, pharmacologists, and clinical experts to tackle the challenges of developing these compounds for specific indications. For instance, the development of CA inhibitors has involved collaborations between researchers in different countries, highlighting the global nature of this scientific pursuit. nih.govnih.gov

Open Science Initiatives: Sharing data, chemical probes, and research tools through open science platforms can help to avoid redundant efforts and accelerate the pace of discovery. Making libraries of this compound derivatives available for screening by the broader scientific community could rapidly identify new biological targets and therapeutic uses.

By leveraging these future directions, the scientific community can continue to unlock the therapeutic potential of the this compound chemical scaffold, paving the way for the development of new and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Isoindoline-5-sulfonamide derivatives, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling sulfonamide groups to the isoindoline scaffold using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst loading) in detail.
  • Validate purity via HPLC (>95%) and characterize products using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
  • Include control experiments (e.g., reagent-free blanks) to confirm reaction pathways .
    • Example Data Table :
MethodYield (%)Purity (%)Key Conditions
Nucleophilic Sub.65–7598DMF, 80°C, 12h
Pd-Catalyzed Coupling50–6095Pd(PPh3_3)4_4, THF, 60°C

Q. Which analytical techniques are critical for characterizing this compound stability under varying conditions?

  • Methodological Answer : Use accelerated stability studies:

  • Thermal Stability : TGA/DSC to assess decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Solution Stability : pH-dependent NMR profiling (e.g., D2_2O, DMSO-d6_6) to track structural integrity .

Q. How should researchers design initial computational models to predict the reactivity of this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
  • Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes).
  • Validate models with experimental kinetic data .

Q. What strategies are effective for identifying gaps in existing literature on this compound?

  • Methodological Answer :

  • Conduct systematic reviews using databases (SciFinder, PubMed) with keywords: “isoindoline sulfonamide synthesis,” “biological activity.”
  • Apply the PRISMA framework to filter studies and highlight under-explored areas (e.g., enantioselective synthesis, in vivo toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Perform meta-analysis of dose-response curves (IC50_{50}/EC50_{50}) across studies.
  • Use factorial design to isolate variables (e.g., substituent effects, assay conditions). For example:
FactorLevelsResponse Variable
Substituent (R)-NH2_2, -NO2_2, -OCH3_3Enzyme inhibition (%)
Assay pH6.0, 7.4, 8.0
  • Apply ANOVA to identify significant interactions .

Q. What advanced computational methods improve the accuracy of this compound property predictions?

  • Methodological Answer :

  • Combine MD simulations (AMBER/CHARMM) with QM/MM hybrid models to study dynamic interactions in biological systems.
  • Train machine learning models (e.g., random forests) on datasets of sulfonamide derivatives to predict solubility/toxicity .

Q. How can researchers optimize reaction conditions for this compound synthesis using design of experiments (DoE)?

  • Methodological Answer :

  • Define factors (catalyst loading, temperature, solvent polarity) and responses (yield, purity).
  • Use a central composite design (CCD) to explore non-linear relationships.
  • Apply response surface methodology (RSM) to identify optimal conditions .

Q. What methodologies are recommended for elucidating the mechanistic pathway of this compound-mediated enzyme inhibition?

  • Methodological Answer :

  • Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Use X-ray crystallography or Cryo-EM to resolve inhibitor-enzyme complexes.
  • Validate with site-directed mutagenesis of suspected binding residues .

Q. How can interdisciplinary approaches enhance the development of this compound-based therapeutics?

  • Methodological Answer :

  • Integrate synthetic chemistry with systems biology (e.g., metabolomics to track cellular responses).
  • Collaborate with computational chemists to refine AI-driven drug design pipelines.
  • Publish datasets in FAIR-compliant repositories for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.